molecular formula C31H32BrNO9 B6346975 Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH CAS No. 111623-14-4

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH

Cat. No.: B6346975
CAS No.: 111623-14-4
M. Wt: 642.5 g/mol
InChI Key: MYBBKBVICPSRMD-SANMLTNESA-N
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Description

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is a derivative of tyrosine, an amino acid commonly found in proteins. This compound is often used in peptide synthesis due to its stability and reactivity. The presence of the Boc (tert-butyloxycarbonyl) group provides protection to the amino group, while the 2-Br-Z (2-bromo-benzyloxycarbonyl) group protects the phenolic hydroxyl group of tyrosine. The compound’s structure allows for selective deprotection and subsequent reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH typically involves several steps:

    Protection of the amino group: The amino group of tyrosine is protected using the Boc group. This is usually achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Protection of the phenolic hydroxyl group: The phenolic hydroxyl group is protected using the 2-Br-Z group. This involves reacting the Boc-protected tyrosine with 2-bromo-benzyl chloroformate in the presence of a base.

    Attachment to the resin: The protected tyrosine derivative is then attached to a resin, such as Merrifield resin, through a linker. This step is crucial for solid-phase peptide synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection reactions: Large quantities of tyrosine are subjected to protection reactions using Boc and 2-Br-Z groups.

    Purification: The protected tyrosine derivatives are purified using techniques such as crystallization or chromatography.

    Resin attachment: The purified compound is then attached to resins in large reactors, ensuring uniform loading and high yield.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:

    Deprotection reactions: The Boc and 2-Br-Z groups can be selectively removed under acidic conditions, revealing the free amino and phenolic hydroxyl groups.

    Coupling reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

    Substitution reactions: The bromine atom in the 2-Br-Z group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogen bromide (HBr) in acetic acid can remove the 2-Br-Z group.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling reactions.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the bromine atom in the 2-Br-Z group.

Major Products

The major products formed from these reactions include deprotected tyrosine derivatives, peptide chains, and substituted tyrosine derivatives.

Scientific Research Applications

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH has several applications in scientific research:

    Peptide synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.

    Drug development: The compound is used in the development of peptide-based drugs, where selective protection and deprotection are crucial.

    Bioconjugation: It is used in bioconjugation techniques to attach peptides to other biomolecules or surfaces.

    Protein engineering: The compound is used in the modification of proteins to study structure-function relationships.

Mechanism of Action

The mechanism of action of Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and 2-Br-Z groups protect the amino and phenolic hydroxyl groups, respectively, allowing for selective reactions. Upon deprotection, the free amino and hydroxyl groups can participate in further reactions, such as peptide bond formation or bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    Boc-L-Tyr(2-Br-Z)-OH: This compound is similar but lacks the CH2-Ph-CH2-COOH linker, making it less versatile for certain applications.

    Boc-L-Tyr(2-I-Z)-O-CH2-Ph-CH2-COOH: This compound has an iodine atom instead of bromine, which can affect its reactivity and stability.

    Boc-L-Tyr(2-Cl-Z)-O-CH2-Ph-CH2-COOH: This compound has a chlorine atom instead of bromine, offering different reactivity profiles.

Uniqueness

Boc-L-Tyr(2-Br-Z)-O-CH2-Ph-CH2-COOH is unique due to its specific protection groups and linker, which provide stability and versatility in peptide synthesis and bioconjugation applications. The presence of the bromine atom allows for selective substitution reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

2-[4-[[(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32BrNO9/c1-31(2,3)42-29(37)33-26(28(36)39-18-22-10-8-21(9-11-22)17-27(34)35)16-20-12-14-24(15-13-20)41-30(38)40-19-23-6-4-5-7-25(23)32/h4-15,26H,16-19H2,1-3H3,(H,33,37)(H,34,35)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBBKBVICPSRMD-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OCC2=CC=CC=C2Br)C(=O)OCC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32BrNO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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